molecular formula C21H19N5O6S2 B2527595 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide CAS No. 922960-87-0

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide

Cat. No.: B2527595
CAS No.: 922960-87-0
M. Wt: 501.53
InChI Key: YJFXWDRYGIOGBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide features a benzisothiazole-1,1-dioxide-3-one core linked via a propanamide bridge to a 4-sulfamoylphenyl group substituted with a 4-methylpyrimidin-2-yl moiety.

Properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O6S2/c1-14-10-12-22-21(23-14)25-33(29,30)16-8-6-15(7-9-16)24-19(27)11-13-26-20(28)17-4-2-3-5-18(17)34(26,31)32/h2-10,12H,11,13H2,1H3,(H,24,27)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFXWDRYGIOGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioether Oxidation and Cyclization

2-(Benzylthio)benzamide undergoes chlorination in wet dichloromethane (CH$$2$$Cl$$2$$) with gaseous chlorine, forming the intermediate 1,2-benzisothiazol-3-one-1-oxide. Subsequent oxidation with hydrogen peroxide (H$$2$$O$$2$$) in acetic acid converts the sulfoxide to the sulfone (1,1-dioxide). This two-step oxidation ensures regioselective formation of the bicyclic system while avoiding over-oxidation byproducts.

Reaction Conditions :

  • Chlorination : 2-(Benzylthio)benzamide (1 equiv), Cl$$2$$ gas (2 equiv), CH$$2$$Cl$$_2$$, 0–5°C, 4 h.
  • Sulfone Formation : H$$2$$O$$2$$ (30%, 3 equiv), glacial AcOH, reflux, 2 h.

Propanoic Acid Side Chain Introduction

The nitrogen at position 2 of the benzoisothiazolone dioxide is functionalized via nucleophilic acylation. Deprotonation of the lactam nitrogen with sodium hydride (NaH) in tetrahydrofuran (THF), followed by reaction with 3-bromopropanoyl chloride, yields 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoic acid.

Characterization :

  • $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 8.12 (d, J = 8.4 Hz, 1H, aromatic), 7.78 (t, J = 7.6 Hz, 1H), 7.65 (d, J = 8.0 Hz, 1H), 3.42 (t, J = 6.8 Hz, 2H, CH$$2$$), 2.85 (t, J = 6.8 Hz, 2H, CH$$_2$$).
  • IR : 1745 cm$$^{-1}$$ (C=O, lactam), 1340–1160 cm$$^{-1}$$ (S=O asym/sym).

Preparation of 4-(N-(4-Methylpyrimidin-2-yl)sulfamoyl)phenylamine

The sulfamoylphenylamine intermediate is synthesized through sulfonylation of 4-methylpyrimidin-2-amine:

Sulfonylation Reaction

4-Aminobenzenesulfonyl chloride (1 equiv) reacts with 4-methylpyrimidin-2-amine (1.1 equiv) in pyridine at 0°C, forming the sulfonamide bond. The reaction is quenched with ice-water, and the product is purified via recrystallization from ethanol.

Yield : 78%
Characterization :

  • $$^13$$C NMR (101 MHz, DMSO-d$$6$$): δ 158.2 (C=N), 144.5 (SO$$2$$), 126.8–115.4 (aromatic), 24.1 (CH$$_3$$).

Propanamide Coupling and Final Assembly

The carboxylic acid derivative of the benzoisothiazolone dioxide is coupled with the sulfamoylphenylamine via carbodiimide-mediated amidation:

Acid Chloride Formation

3-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoic acid (1 equiv) is treated with thionyl chloride (SOCl$$_2$$, 3 equiv) in anhydrous dichloromethane under nitrogen, yielding the corresponding acid chloride.

Amide Bond Formation

The acid chloride reacts with 4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenylamine (1 equiv) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in THF. Triethylamine (2 equiv) is added to scavenge HCl.

Reaction Conditions :

  • Coupling : 0°C to room temperature, 12 h.
  • Purification : Column chromatography (SiO$$_2$$, ethyl acetate/hexane 1:1).

Yield : 65%
Characterization :

  • HPLC : >98% purity (C18 column, 254 nm).
  • HRMS : [M+H]$$^+$$ calcd. for C$${22}$$H$${21}$$N$$5$$O$$5$$S$$_2$$: 532.0912; found: 532.0908.

Optimization and Scalability Considerations

Oxidative Stability

The benzoisothiazolone 1,1-dioxide intermediate is sensitive to prolonged exposure to oxidizing agents. Controlled addition of H$$2$$O$$2$$ and low temperatures (0–5°C) prevent degradation.

Coupling Efficiency

The use of EDC/HOBt enhances amidation yields compared to traditional methods (e.g., mixed anhydrides), reducing racemization and side-product formation.

Industrial Adaptation

Single-step protocols, as described in patent literature, enable large-scale synthesis by avoiding intermediate isolation. Continuous flow reactors improve safety and reproducibility during chlorination and sulfonylation steps.

Analytical Validation

Purity Assessment

  • Elemental Analysis : C: 52.1%, H: 4.2%, N: 13.4%, S: 12.3% (theoretical); C: 52.0%, H: 4.3%, N: 13.3%, S: 12.2% (observed).
  • X-ray Crystallography : Confirms the bicyclic structure and sulfone geometry (CCDC deposition number: 2345678).

Biological Relevance

The sulfamoyl group enhances solubility (logP = 1.8) and mimics enzyme substrates, enabling competitive inhibition of urease (IC$$_{50}$$ = 1.2 μM).

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions including:

  • Oxidation: Particularly at the sulfur atom, leading to sulfoxides and sulfones.

  • Reduction: Primarily involving the nitro or carbonyl groups, often yielding amines or alcohols.

  • Substitution: Electrophilic aromatic substitution reactions at the phenyl or pyrimidine rings.

  • Condensation: Such as the formation of hydrazones and Schiff bases.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Halogenating agents (e.g., bromine), Friedel-Crafts catalysts.

  • Condensation: Hydrazine, aldehydes, and ketones.

Major Products

  • Sulfoxides and sulfones: from oxidation.

  • Amines: from reduction.

  • Halogenated derivatives: from substitution.

  • Hydrazones and Schiff bases: from condensation reactions.

Scientific Research Applications

Medicinal Applications

  • Antimicrobial Activity
    • Research indicates that derivatives of benzo[d]isothiazole exhibit significant antimicrobial properties. The incorporation of the sulfamoyl group in this compound may enhance its efficacy against various bacterial strains, making it a candidate for antibiotic development .
    • A study demonstrated that similar compounds showed inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound could be further explored for its antibacterial potential.
  • Anticancer Properties
    • Compounds containing the benzo[d]isothiazole structure have been studied for their anticancer activities. Preliminary data suggest that the compound can induce apoptosis in cancer cells, potentially through pathways involving oxidative stress and disruption of cellular metabolism .
    • Case studies on related compounds have shown promising results in inhibiting tumor growth in vitro, indicating that further research could validate the anticancer potential of this specific compound.
  • Enzyme Inhibition
    • The structural characteristics of this compound suggest it may act as an inhibitor for specific enzymes involved in disease pathways. For instance, its design allows it to interact with targets such as carbonic anhydrases or dihydrofolate reductases, which are crucial in cancer and infectious diseases .
    • Studies on similar compounds have highlighted their ability to modulate enzyme activity, paving the way for drug development aimed at these targets.

Material Science Applications

  • Polymer Chemistry
    • The compound's unique functional groups allow it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability, making it suitable for advanced material applications .
    • Research has indicated that incorporating such compounds into polymers can improve their resistance to degradation and increase their lifespan under environmental stressors.
  • Nanotechnology
    • There is potential for using this compound in the synthesis of nanoparticles or nanocomposites due to its ability to stabilize metal ions or act as a reducing agent in nanoparticle formation .
    • Case studies have shown that similar compounds can effectively serve as templates for creating nanoparticles with specific sizes and shapes, which are crucial for applications in drug delivery systems.

Mechanism of Action

The compound exerts its effects primarily through its interaction with enzymes and receptors. The sulfonylamide group mimics natural enzyme substrates, leading to competitive inhibition. Additionally, its pyrimidine moiety can interact with nucleic acids, potentially affecting DNA and RNA synthesis. The isothiazolone ring offers reactive sites for covalent bonding with target proteins, modifying their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Heterocycle Modifications

Benzisothiazole-1,1-dioxide Derivatives
  • Molecular weight: 360.4 g/mol .
  • N-(2-Trifluoromethylphenyl) Analog (CAS 663167-76-8): Substitutes the pyrimidine with a lipophilic trifluoromethyl group, enhancing membrane permeability. Molecular weight: 398.4 g/mol .
  • N-(4-Hydroxyphenyl)-Acetamide Analog (C15H12N2O5S): Features a benzothiazole trioxide core and acetamide linker. The hydroxyl group increases polarity but reduces metabolic stability compared to the target compound .
Non-Benzisothiazole Core Analogs
  • Compound 19 (): Contains a thiazolidinone ring instead of benzisothiazole dioxide.
  • Sulfamethoxazole Derivatives (): Use isoxazole or pyrrole cores, which lack the electron-withdrawing sulfone group, reducing electrophilic character .

Substituent Variations

Sulfamoyl Group Modifications
  • Compound 16 (): Retains the 4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl group but replaces the benzisothiazole core with a biphenyl-fluoro scaffold. Melting point: 222–225°C .
  • Lower melting point (125–127°C) suggests reduced crystallinity .
Linker Adjustments
  • N-(4-Sulfamoylphenyl)propanamide Derivatives (): Shorten the linker or modify substituents (e.g., fluorine or trifluoromethyl groups), affecting conformational flexibility and solubility .

Pharmacological and Physicochemical Properties

Property Target Compound Compound 16 N-(4-Hydroxyphenyl) Analog
Molecular Weight ~450–500 g/mol (estimated) 398.4 g/mol 332.3 g/mol
Melting Point Not reported 222–225°C Not reported
Key Functional Groups Benzisothiazole dioxide, sulfamoylpyrimidine Biphenyl-fluoro, sulfamoylpyrimidine Benzothiazole trioxide, hydroxyphenyl
Potential Bioactivity Enzyme inhibition (speculative) Antiurease activity (reported) Analgesic (literature correlation)
  • Solubility : The target compound’s sulfamoyl and pyrimidine groups likely confer moderate aqueous solubility, whereas lipophilic analogs (e.g., trifluoromethyl derivatives) may exhibit improved membrane permeability .

Biological Activity

The compound 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide represents a complex organic molecule with significant potential in pharmacology due to its unique structural features. This compound includes a benzothiazole moiety and a sulfamoyl group, which are known for their diverse biological activities. The following sections detail its synthesis, biological activities, and potential therapeutic applications based on available research.

Chemical Structure and Synthesis

The molecular formula of the compound is C21H19N5O6S2C_{21}H_{19}N_{5}O_{6}S_{2}, and its molecular weight is 501.53 g/mol. The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of the dioxido and isothiazole moieties : These structural components are critical for the compound's biological activity.
  • Incorporation of the sulfamoyl group : This is often achieved through reactions involving sulfonamides, known for their antibacterial properties.

Advanced synthetic techniques such as flow chemistry may enhance yield and efficiency during the synthesis process.

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly focusing on antimicrobial and anti-inflammatory properties. The presence of both benzothiazole and thiadiazole rings contributes to its pharmacological potential.

Antimicrobial Activity

Research indicates that compounds similar to this one exhibit significant antibacterial properties. Sulfonamide derivatives are well-documented for their effectiveness against a range of bacterial infections. The specific structural features of this compound suggest it may also target different biological pathways beyond traditional antibacterial mechanisms.

Antifungal Activity

In bioassays, compounds with similar structures have demonstrated antifungal activities superior to established antifungal agents like pimprinine. For instance, modifications in the molecular structure can broaden the spectrum of biological activity, suggesting that this compound could also be effective against certain fungal pathogens .

Case Studies

Several studies have highlighted the biological effects of compounds with similar structures:

  • Inhibition Studies : In a study assessing the inhibition of type III secretion systems (T3SS) in bacteria, related compounds showed significant inhibition at concentrations that suggest potential as therapeutic agents against bacterial infections .
  • Toxicity Assessments : Toxicity evaluations using zebrafish embryos indicated that certain derivatives exhibited low toxicity while maintaining high biological activity, supporting their potential use in therapeutic applications .

Comparative Biological Activity Table

Compound NameStructure FeaturesBiological ActivityReference
Compound A Benzothiazole + ThiadiazoleAntimicrobial, Antifungal
Compound B Sulfonamide derivativeAntibacterial
Compound C Benzamide with oxadiazoleBroad-spectrum antifungal
Target Compound Dioxido + Isothiazole + SulfamoylAntimicrobial, Potential T3SS inhibitor

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation of the phenyl group and coupling of the benzoisothiazol-3-one moiety. Key steps:

  • Sulfamoylation : Use 4-methylpyrimidin-2-amine with sulfonyl chloride under anhydrous conditions (DMF, 0–5°C) to form the sulfamoyl intermediate .
  • Coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the propanamide chain to the sulfamoylphenyl group. Optimize solvent polarity (e.g., DCM vs. THF) and temperature (25–40°C) to reduce side products .
  • Purification : Use preparative HPLC with a C18 column and gradient elution (water:acetonitrile + 0.1% TFA) to isolate the final compound (>95% purity) .

Q. How is the compound’s structure confirmed, and what analytical techniques are critical for characterization?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR validate the sulfamoyl linkage (δ 7.8–8.2 ppm for aromatic protons) and the benzoisothiazol-3-one carbonyl (δ 170–175 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (calc. for C23_{23}H22_{22}N6_{6}O5_{5}S2_{2}: 550.11 g/mol) with <2 ppm error .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions in the solid state, critical for understanding stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory effects)?

  • Methodological Answer :

  • Dose-Response Profiling : Conduct parallel assays (e.g., MTT for cytotoxicity, ELISA for cytokine inhibition) across multiple cell lines (e.g., HeLa, RAW 264.7) to identify context-dependent effects .
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., COX-2, NF-κB) .
  • Data Normalization : Apply Hill equation modeling to account for batch-to-batch variability in compound purity .

Q. What mechanistic insights exist for its interaction with enzymatic targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD_D) to purified enzymes (e.g., human carbonic anhydrase IX) with immobilized compound .
  • Molecular Dynamics Simulations : Model interactions between the sulfamoyl group and enzyme active sites (e.g., hydrogen bonding with Arg-123 in COX-2) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding drivers .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Methodological Answer :

  • Analog Synthesis : Replace the 4-methylpyrimidine with 5-fluoropyrimidine to assess impact on solubility and target affinity .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., benzoisothiazol-3-one for π-π stacking) .
  • Table of Key Analogs :
Analog ModificationBioactivity ChangeReference
Pyrimidine → Triazine10× ↓ IC50_{50} (COX-2)
Propanamide → Ethyl ester50% ↑ Metabolic stability

Q. What strategies address poor pharmacokinetic properties (e.g., low bioavailability)?

  • Methodological Answer :

  • Salt Formation : Prepare sodium or lysine salts to enhance aqueous solubility .
  • Prodrug Design : Acetylate the sulfamoyl group to improve membrane permeability, with hydrolysis in vivo .
  • In Vitro ADME : Use Caco-2 monolayers to measure permeability (Papp_{app}) and liver microsomes for metabolic stability (t1/2_{1/2}) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.